molecular formula C9H7NO2S B1334631 3,4-(methylenedioxy)benzyl isothiocyanate CAS No. 4430-47-1

3,4-(methylenedioxy)benzyl isothiocyanate

Cat. No.: B1334631
CAS No.: 4430-47-1
M. Wt: 193.22 g/mol
InChI Key: PUJWRDBPAFJUJW-UHFFFAOYSA-N
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Description

3,4-(methylenedioxy)benzyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzodioxole ring substituted with an isothiocyanatomethyl group, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-(methylenedioxy)benzyl isothiocyanate typically involves the reaction of 1,3-benzodioxole with an appropriate isothiocyanate precursor. One common method is the reaction of 1,3-benzodioxole with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-(methylenedioxy)benzyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Thioureas and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3,4-(methylenedioxy)benzyl isothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine and lysine. This covalent modification can inhibit the function of target proteins or enzymes, leading to various biological effects . In cancer cells, the compound has been shown to inhibit aldehyde dehydrogenase, reducing the cells’ resistance to chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
  • (2-Isothiocyanatoethane-1,1-diyl)dibenzene

Comparison

Compared to similar compounds, 3,4-(methylenedioxy)benzyl isothiocyanate exhibits unique properties due to the presence of the benzodioxole ring. This structural feature enhances its reactivity and specificity in bioconjugation reactions. Additionally, its ability to inhibit aldehyde dehydrogenase makes it a valuable compound in cancer research .

Properties

IUPAC Name

5-(isothiocyanatomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJWRDBPAFJUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383640
Record name 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-47-1
Record name 5-(Isothiocyanatomethyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4430-47-1
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